(1-Pyridin-2-ylnaphthalen-2-yl) acetate
Description
“(1-Pyridin-2-ylnaphthalen-2-yl) acetate” is a naphthalene derivative featuring a pyridin-2-yl substituent at the 1-position and an acetate ester group at the 2-position of the naphthalene ring. Though direct synthetic or application data for this compound are absent in the provided evidence, its structural features suggest relevance in pharmaceutical or materials science contexts, where such hybrid aromatic systems are often explored for bioactivity or optoelectronic properties.
Properties
CAS No. |
23825-10-7 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(1-pyridin-2-ylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C17H13NO2/c1-12(19)20-16-10-9-13-6-2-3-7-14(13)17(16)15-8-4-5-11-18-15/h2-11H,1H3 |
InChI Key |
WYNUIBGEZYCTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations :
- Functional Groups : The target compound’s acetate ester contrasts with the hydroxyl group in the naphthalen-2-ol derivative , which would reduce hydrogen-bonding capacity but increase lipophilicity. The ionic nature of the pyrrolidinium-acetate salt in enhances water solubility compared to neutral esters.
- Substituent Effects : The pyridin-2-yl group in the target compound is aromatic and planar, enabling π-π interactions absent in the saturated 2-methylpiperidinyl group in . This difference may influence molecular packing and intermolecular interactions.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data from Evidence
Analysis :
- The naphthalen-2-ol derivative exhibits a low R factor (0.054), indicative of a well-refined crystal structure. The hydroxyl group likely contributes to hydrogen-bonded networks, stabilizing the lattice.
- The ionic acetate salt in may adopt distinct packing motifs due to electrostatic interactions between the pyrrolidinium cation and acetate anion. Such ionic interactions are absent in the neutral ester target compound, suggesting differences in melting points or solubility.
Spectroscopic Characterization
While spectroscopic data for the target compound are unavailable, highlights the use of 1H-NMR and 13C-NMR to elucidate structures of naphthalene derivatives . For example:
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